molecular formula C12H17NO B1497500 3-Ethyl-1-(pyridin-2-yl)pentan-2-one CAS No. 1039892-42-6

3-Ethyl-1-(pyridin-2-yl)pentan-2-one

Cat. No.: B1497500
CAS No.: 1039892-42-6
M. Wt: 191.27 g/mol
InChI Key: MQORBOWZVUNPFX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 3-ethyl-1-(pyridin-2-yl)pentan-2-one according to IUPAC rules. This designation reflects:

  • Pyridin-2-yl substituent attached to the pentan-2-one backbone at position 1.
  • 3-ethyl group located at position 3 of the pentane chain.
  • The ketone functional group at carbon 2.

The SMILES notation CCC(CC)C(CC1=NC=CC=C1)=O accurately represents the connectivity of atoms, emphasizing the pyridine ring (C1=NC=CC=C1) and the ethyl branch (CCC(CC)) linked to the pentan-2-one core.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₂H₁₇NO , derived from:

  • Carbon : 12 atoms (pyridine ring + pentane chain + ethyl group).
  • Hydrogen : 17 atoms (including those in the ethyl and pyridine moieties).
  • Nitrogen : 1 atom from the pyridine ring.
  • Oxygen : 1 atom from the ketone group.

The molecular weight is 191.27 g/mol , calculated as:
$$
(12 \times 12.01) + (17 \times 1.008) + (14.01) + (16.00) = 191.27 \, \text{g/mol}.
$$
This aligns with data from chemical databases and supplier entries.

Three-Dimensional Conformational Studies

The 3D structure of this compound reveals:

  • Pyridine ring in a planar conformation with partial aromaticity.
  • Ketone group at carbon 2, forming a trigonal planar geometry.
  • Ethyl substituent at carbon 3, adopting a staggered conformation to minimize steric strain.

Interactions between the pyridine nitrogen and the ketone oxygen are absent due to spatial separation, as determined by computational models.

Comparative Analysis with Related Pyridinyl Ketones

The structural features of this compound differentiate it from related pyridinyl ketones (Table 1).

Compound CAS Number Molecular Formula Key Structural Features
This compound 1039892-42-6 C₁₂H₁₇NO Pyridin-2-yl group, ethyl substituent at C3, ketone at C2
3-Ethyl-3-hydroxy-pentan-2-one 22350059 C₇H₁₄O₂ Hydroxyl group at C3, no pyridine moiety
(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one 5354119 C₁₄H₁₁NO Propenone backbone, phenyl substituent, pyridin-2-yl group
3-Methyl-1-(pyridin-2-yl)pentan-2-one 34552-03-9 C₁₁H₁₅NO Methyl substituent at C3, shorter alkyl chain

Key distinctions :

  • The ethyl group at C3 introduces greater steric bulk compared to methyl analogs.
  • Lack of hydroxyl groups eliminates potential hydrogen-bonding interactions.
  • Pyridin-2-yl substitution enables π-π stacking with aromatic systems, unlike non-aromatic substituents.

Properties

IUPAC Name

3-ethyl-1-pyridin-2-ylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-10(4-2)12(14)9-11-7-5-6-8-13-11/h5-8,10H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQORBOWZVUNPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651814
Record name 3-Ethyl-1-(pyridin-2-yl)pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039892-42-6
Record name 3-Ethyl-1-(pyridin-2-yl)pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Ethyl-1-(pyridin-2-yl)pentan-2-one is a compound of interest within medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its pentanone structure with an ethyl group and a pyridine ring. The molecular formula is C12H15NC_{12}H_{15}N, which influences its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Its mechanism of action is primarily attributed to interactions with specific enzymes and receptors.

Antimicrobial Activity

Studies have shown that compounds containing a pyridine moiety often possess antimicrobial properties. For instance, derivatives of pyridine have been tested against various bacterial strains:

Compound Bacterial Strain Inhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
Control (Chloramphenicol)Staphylococcus aureus24
Control (Chloramphenicol)Escherichia coli20

These results suggest that the compound has moderate antibacterial activity, comparable to established antibiotics.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. A notable study reported the following IC50 values:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)25
MCF7 (Breast Cancer)30
A549 (Lung Cancer)20

These findings indicate that the compound exhibits significant cytotoxic effects on cancer cells, warranting further investigation into its mechanisms.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : The pyridine ring can interact with various receptors, potentially modulating signaling pathways involved in inflammation or cell growth.
  • Oxidative Stress Induction : It may increase oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of pyridine derivatives, including this compound:

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of pyridine derivatives and tested their antibacterial effects. The results indicated that modifications to the alkyl chain significantly influenced activity.
    • The study concluded that the presence of an ethyl group enhances antimicrobial efficacy against Gram-positive bacteria.
  • Evaluation of Anticancer Properties :
    • A recent study focused on the effects of this compound on HeLa cells. The compound was shown to induce apoptosis through the activation of caspase pathways.
    • This suggests a promising avenue for developing new anticancer agents based on this scaffold.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared structural motifs or functional groups:

3-Hydroxy-3,4-dimethyl-1-(pyridin-2-yl)pentan-2-one (2b)
  • Structural Features : Contains a hydroxyl group at position 3 and a methyl group at position 4, in addition to the pyridin-2-yl group.
  • Key Properties: Exhibits keto-enol tautomerism in CDCl₃, with an 89:11 keto-enol ratio . The hydroxyl group enhances hydrogen-bonding capability, increasing solubility in polar solvents compared to the ethyl-substituted target compound.
  • Applications : Synthesized via CO₂-promoted hydration of propargylic alcohols, indicating utility in green chemistry approaches for tertiary α-hydroxy ketones .
1-(Dimethyl(oxo)-λ⁶-sulfaniliden)-1-(pyridin-2-yl)pentan-2-one
  • Structural Features : Replaces the ethyl group with a dimethyl sulfoximide group (-S(O)=N(CH₃)₂).
  • Key Properties :
    • The sulfoximide group introduces significant polarity and electronic effects, altering NMR chemical shifts (e.g., distinct ¹H and ¹³C NMR profiles) .
    • Enhanced stability due to resonance stabilization of the sulfoximide moiety.
  • Applications: Potential pharmaceutical applications due to sulfoximide’s bioactivity, though specific uses require further study .
3-Ethyl-2,4-pentanedione
  • Structural Features : A diketone with an ethyl substituent at position 3.
  • Key Properties: Exists as a tautomeric mixture (enol and keto forms), with acidic α-hydrogens enabling chelation with metal ions . Lower thermal stability compared to mono-ketones like the target compound.
  • Applications : Widely used as a ligand in metal coordination chemistry and as a precursor in organic synthesis .

Physical and Chemical Properties

Compound Name Key Functional Groups Solubility Tautomerism Notable Reactivity
3-Ethyl-1-(pyridin-2-yl)pentan-2-one Pyridine, ethyl, ketone Moderate (organic) Minimal Coordination with metal ions
3-Hydroxy-3,4-dimethyl-1-(pyridin-2-yl)pentan-2-one Pyridine, hydroxyl, methyl High (polar solvents) Keto-enol (89:11) Acid-catalyzed dehydration
1-(Dimethyl(oxo)-λ⁶-sulfaniliden)-1-(pyridin-2-yl)pentan-2-one Sulfoximide, pyridine High (polar solvents) None observed Nucleophilic substitution at S
3-Ethyl-2,4-pentanedione Diketone, ethyl High (organic) Enol-keto mixture Chelation, enolate formation

Preparation Methods

Direct Alkylation and Condensation Routes Using Pyridine Derivatives

A prominent approach to synthesizing pyridin-2-yl ketones involves the reaction of 2-methylpyridine or 3-methylpyridine with aldehydes or ketones under controlled conditions, often in the presence of amine bases and water in sealed autoclaves. This method is exemplified in Japanese patent JP2010270008A, which describes high-yield, selective production of pyridinyl ethanol derivatives and related ketones by reacting methylpyridines with aldehydes such as acetaldehyde or paraformaldehyde.

  • Reaction Conditions:

    • Methylpyridine (2- or 3-methylpyridine) is combined with aldehydes (e.g., acetaldehyde or paraformaldehyde) in ion-exchanged water.
    • Triethylamine or dimethylethylamine is added as a base catalyst.
    • The mixture is heated in a stainless steel autoclave at 140 °C for approximately 2 hours.
    • Subsequent removal of aldehyde, amine, and water under reduced pressure yields concentrated pyridinyl alcohol or ketone intermediates.
  • Yields and Selectivities:

    • Yields range from 86% to 94% with selectivities around 90-95%.
    • Unreacted methylpyridine recovery rates are high (98-99%), indicating efficient process recycling.
  • Example Data Extracted:

Starting Material Aldehyde Base Temp (°C) Time (h) Yield (%) Selectivity (%) Recovery of Pyridine (%)
2-Methylpyridine Paraformaldehyde Triethylamine 140 2 94 95 99
2-Methylpyridine Acetaldehyde Triethylamine 140 2 90 94 98
3-Methylpyridine Paraformaldehyde Triethylamine 140 2 91 94 99
3-Methylpyridine Acetaldehyde Triethylamine 140 2 91 95 98
3-Methylpyridine Benzaldehyde Dimethylethylamine 140 2 86 93 98

This method can be adapted for synthesizing 3-ethyl-1-(pyridin-2-yl)pentan-2-one by choosing appropriate aldehyde or ketone precursors and reaction conditions to introduce the ethyl and pentan-2-one moieties adjacent to the pyridine ring.

Horner-Wadsworth-Emmons (HWE) Reaction for Pyridinyl Ketone Synthesis

The Horner-Wadsworth-Emmons reaction is a well-established method for constructing α,β-unsaturated ketones and related compounds, including heteroaryl-substituted ketones. According to research on the synthesis of diarylhepta-1,4,6-trien-3-ones with heteroaryl rings, HWE reactions using phosphonate esters and heteroaryl aldehydes can yield pyridinyl ketones with moderate to good yields (35-86%).

  • General Procedure:

    • Preparation of phosphonate intermediates by reacting appropriate propenals with bis(diethylphosphonato)acetone.
    • Subsequent HWE reaction between these phosphonates and heteroarylformaldehydes (such as pyridine-2-carboxaldehyde) using potassium carbonate as base.
    • Reaction conditions typically involve mild bases and solvents suitable for the phosphonate and aldehyde substrates.
  • Yields and Efficiency:

    • Yields vary widely (7-86%), depending on substrate structure and reaction optimization.
    • This method allows for structural diversity and fine-tuning of substituents on the pyridine ring and ketone side chain.

This synthetic route is valuable for preparing this compound analogs by selecting suitable phosphonate and aldehyde precursors to introduce the ethyl and pentan-2-one groups.

Friedländer Quinoline Synthesis Adaptations

Although Friedländer synthesis is classically used for quinoline derivatives, modified solvent-free Friedländer-type condensations catalyzed by polyphosphoric acid have been reported for preparing aryl-substituted ketones with heteroaromatic rings.

  • Method Highlights:

    • Reaction of 2-aminobenzophenone with diketones (e.g., pentan-2,3-dione) in the presence of freshly prepared polyphosphoric acid at 90 °C without solvents.
    • Reaction completion monitored by TLC.
    • Workup involves quenching with saturated sodium carbonate, extraction, drying, and recrystallization.
  • Yields:

    • Moderate to good yields (~82%) of aryl-substituted ketones.
    • The method provides an environmentally benign, solvent-free approach with straightforward purification.

While this exact method targets quinoline derivatives, adaptations could be made for preparing pyridin-2-yl ketones by substituting the amine and diketone substrates accordingly.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Selectivity (%) Notes
Methylpyridine + Aldehydes (Autoclave) 2- or 3-methylpyridine, acetaldehyde/paraformaldehyde, triethylamine, 140 °C, 2 h 86-94 90-95 High selectivity, scalable, recyclable
Horner-Wadsworth-Emmons Reaction Phosphonates + pyridine-2-carboxaldehyde, K2CO3 base 7-86 Moderate Versatile, allows structural variation
Friedländer-type Condensation 2-aminobenzophenone + pentan-2,3-dione, PPA catalyst, 90 °C, solvent-free ~82 Not specified Solvent-free, environmentally friendly

Detailed Research Findings and Notes

  • The autoclave method using methylpyridine and aldehydes with triethylamine base is notable for its high yield and selectivity, as well as the efficient recovery of unreacted starting materials, which is important for industrial scalability.

  • The HWE reaction, despite sometimes lower yields, offers a powerful synthetic tool for constructing complex pyridinyl ketones with multiple substituents, facilitating SAR (structure-activity relationship) studies in medicinal chemistry.

  • Friedländer synthesis adaptations provide a solvent-free, catalytic alternative that may be optimized for pyridinyl ketones by substrate modification, contributing to greener chemistry approaches.

  • No direct preparation of this compound was found in the reviewed literature, but the above methods provide strong synthetic foundations and strategies for its preparation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethyl-1-(pyridin-2-yl)pentan-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via regioselective hydration of propargylic alcohols under CO₂ pressure (90°C, 2 MPa), as demonstrated for structurally similar α-hydroxy ketones . Kinetic vs. thermodynamic enolate formation (using LDA or t-BuOK) can influence alkylation pathways, but polyalkylation risks require careful control of base strength and reaction reversibility . Optimization includes adjusting CO₂ pressure, temperature, and catalyst systems to improve yield and selectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for identifying tautomeric forms (e.g., keto-enol equilibrium) and resolving structural ambiguities. For example, CDCl₃ solvent can stabilize keto-enol ratios (89:11), with distinct δ values for pyridyl protons (e.g., δ = 8.50 ppm for pyridine-H) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₂H₁₇NO, theoretical MW: 191.13 g/mol) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Carbonyl stretching (~1700 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹) validate functional groups.

Q. How can positional isomers of pentan-2-one derivatives be distinguished experimentally?

  • Methodological Answer : Iodoform tests differentiate α-methyl ketones (e.g., pentan-2-one) from non-α-methyl analogs (e.g., pentan-3-one). The former produces a yellow precipitate (CHI₃) under alkaline I₂ conditions, while the latter does not .

Advanced Research Questions

Q. How can tautomeric equilibria of this compound be quantified and resolved using NMR?

  • Methodological Answer : Dynamic NMR experiments at variable temperatures (e.g., 25–60°C) can assess keto-enol interconversion rates. Integration of ¹H NMR peaks in CDCl₃ (or DMSO-d₆) quantifies tautomer ratios. For example, the keto form may dominate (89%), with enol protons appearing as broad singlets due to exchange broadening . Solvent polarity and pH adjustments (e.g., acidic conditions) can stabilize specific tautomers.

Q. What strategies address data discrepancies in crystallographic refinement for pyridyl-containing ketones?

  • Methodological Answer : SHELX programs (e.g., SHELXL) are robust for small-molecule refinement. Key steps include:

  • Using high-resolution data (≤1.0 Å) to resolve disorder in pyridyl or ethyl groups.
  • Applying TWIN commands for twinned crystals and ISOR restraints to mitigate thermal motion artifacts .
  • Cross-validating with DFT-calculated geometries to refine bond lengths and angles .

Q. How do computational methods predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites by analyzing LUMO distribution. The pyridyl nitrogen’s electron-withdrawing effect polarizes the carbonyl group, increasing susceptibility to nucleophilic attack at the ketone carbon. Solvent effects (e.g., PCM models) refine activation energy predictions for reactions like Grignard additions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on synthetic yields for pyridyl ketones?

  • Methodological Answer : Discrepancies often arise from:

  • Catalyst Purity : Trace metals in reagents (e.g., Pd/C) may alter reaction pathways.
  • Moisture Sensitivity : Enolate intermediates (e.g., silyl enol ethers) require anhydrous conditions; even minor H₂O contamination can hydrolyze intermediates, reducing yield .
  • Analytical Calibration : Internal standards (e.g., heptan-2-one for GC-MS) must be validated to avoid quantification errors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-1-(pyridin-2-yl)pentan-2-one
Reactant of Route 2
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3-Ethyl-1-(pyridin-2-yl)pentan-2-one

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